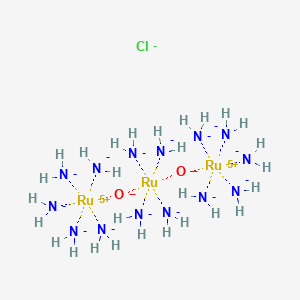
Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride is a complex chemical compound with the molecular formula (NH3)14.O2Ru3Cl6. It is known for its unique structure, which includes three ruthenium atoms bridged by oxygen atoms and coordinated by ammonia and chloride ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride typically involves the reaction of ruthenium trichloride with ammonia in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{3 RuCl}_3 + \text{14 NH}_3 + \text{O}_2 \rightarrow \text{(NH}3\text{)}{14}\text{O}_2\text{Ru}_3\text{Cl}_6 ]
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified through crystallization or other separation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ruthenium centers are further oxidized.
Reduction: This compound can also be reduced, leading to changes in the oxidation state of the ruthenium atoms.
Substitution: Ligand substitution reactions can occur, where ammonia or chloride ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using ligands like phosphines or other amines under mild conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction could produce lower oxidation state species .
Aplicaciones Científicas De Investigación
Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride has several applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique electronic and magnetic properties.
Biological Research: Researchers investigate its interactions with biological molecules to understand its potential therapeutic applications.
Industrial Applications: It is explored for use in industrial processes, such as the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride involves its ability to coordinate with various substrates through its ruthenium centers. The compound can facilitate electron transfer processes, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparación Con Compuestos Similares
- Hexaammineruthenium(III) chloride
- Tetraamminedichlororuthenium(III) chloride
- Ruthenium(III) chloride hydrate
Comparison: Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride is unique due to its trinuclear structure and the presence of bridging oxygen atoms. This structure imparts distinct electronic and catalytic properties compared to other ruthenium complexes. For example, Hexaammineruthenium(III) chloride has a simpler mononuclear structure, which affects its reactivity and applications .
Propiedades
Fórmula molecular |
ClH28N14O2Ru3-9 |
|---|---|
Peso molecular |
595.0 g/mol |
Nombre IUPAC |
azanide;oxygen(2-);ruthenium;ruthenium(5+);chloride |
InChI |
InChI=1S/ClH.14H2N.2O.3Ru/h1H;14*1H2;;;;;/q;14*-1;2*-2;;2*+5/p-1 |
Clave InChI |
AQPPUBZLBVOJLP-UHFFFAOYSA-M |
SMILES canónico |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[O-2].[O-2].[Cl-].[Ru].[Ru+5].[Ru+5] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



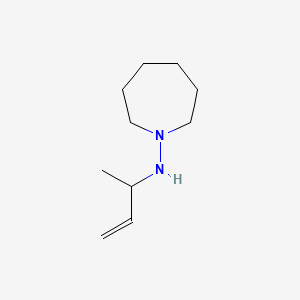
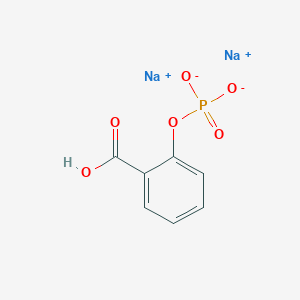
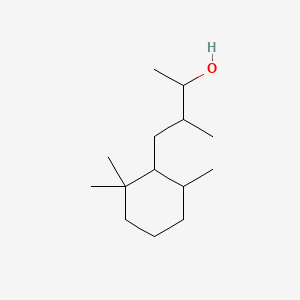
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-](/img/structure/B13798893.png)

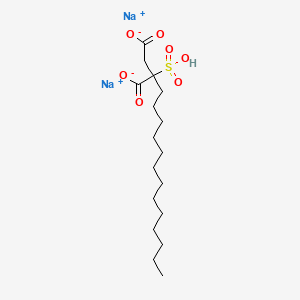
![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)


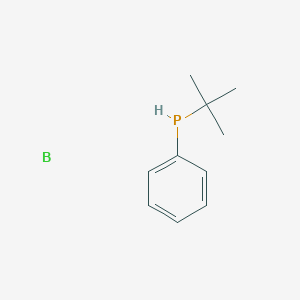
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)

